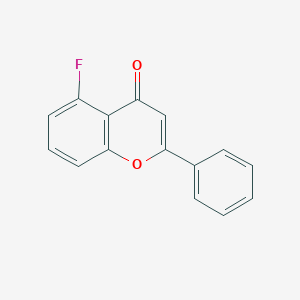

5-Fluoroflavone

Description

Significance of Flavonoids in Contemporary Biomedical Research

Flavonoids have garnered substantial attention in biomedical research due to their extensive array of beneficial health effects and pharmacological activities. They are considered indispensable components in nutraceutical, pharmaceutical, medicinal, and cosmetic applications medcraveonline.comnih.govmedicalnewstoday.comcambridge.org. Their popularity stems from their potent antioxidant properties, which involve directly scavenging reactive oxygen species (ROS), stimulating and protecting antioxidant defenses, and inhibiting enzymes involved in free radical generation medcraveonline.comnih.govresearchgate.netresearchgate.net.

Beyond their antioxidant capacity, flavonoids exhibit a broad spectrum of biological activities, including:

Anti-inflammatory effects: Achieved through various mechanisms, including the regulation of pro-inflammatory mediators mdpi.comnih.govnih.gov.

Anticancer potential: Demonstrated through mechanisms such as inhibiting cancer cell growth and proliferation, modulating cellular signaling pathways like PI3K/Akt, Wnt/β-catenin, MAPK, STAT5, and STAT3, and interacting with phase I metabolizing enzymes mdpi.commedcraveonline.comnih.govmedicalnewstoday.comresearchgate.netmdpi.comnih.govphcogrev.commdpi.comnih.gov.

Antidiabetic effects: Alleviating diabetes pathogenesis by regulating glucose metabolism, hepatic enzyme activities, and lipid profiles mdpi.comresearchgate.net.

Antimicrobial properties: Including antibacterial, antifungal, and antiparasitic activities, potentially by inhibiting bacterial cell membrane synthesis, biofilm formation, and disrupting electron transport chains mdpi.comnih.govresearchgate.net.

Antiviral activities: With some fluorinated derivatives showing promising effects mdpi.comnih.govresearchgate.netpsu.edu.

Anti-aging activities: By promoting DNA repair, improving protein quality control, and reducing cellular damage mdpi.com.

Despite their therapeutic promise, a challenge in utilizing natural flavonoids lies in their bioavailability, which can vary depending on their composition and structural features medcraveonline.commdpi.com.

Rationale for Fluorine Incorporation into Flavone (B191248) Scaffolds

The strategic introduction of fluorine atoms into organic molecules, a practice known as fluorination, is a well-established method in drug discovery to enhance their pharmacological properties. Fluorine is the most electronegative atom, and its small size allows it to mimic hydrogen while significantly altering a molecule's electronic properties, lipophilicity, and metabolic stability nih.govresearchgate.netresearchgate.netrsc.org.

The rationale for incorporating fluorine into flavone scaffolds includes:

Modulation of Pharmacokinetic Properties: Fluorine increases lipophilicity, which can improve absorption and distribution within the body, thereby enhancing bioavailability nih.govresearchgate.netresearchgate.netrsc.org.

Enhanced Metabolic Stability: Fluorination can prevent extensive metabolic processes such as methylation, glucuronidation, or sulfation, leading to increased potency and a longer half-life in vivo researchgate.net.

Improved Biological Activity: The introduction of fluorine groups has been shown to enhance the biological activities of derivatives, particularly their antibacterial, antiviral, and anticancer properties mdpi.comnih.govresearchgate.net. Research indicates that the order of activity for introduced halogens is generally fluorine > chlorine > bromine nih.gov.

Overcoming Drug Resistance: Fluorinated flavonoids and chalcones are being explored as potential candidates to overcome drug resistance mechanisms, especially in antimicrobial and anticancer contexts mdpi.comresearchgate.net.

Scope and Research Trajectories for 5-Fluoroflavone Analogs

This compound (PubChem CID: 261400) and its analogs are actively investigated for their potential therapeutic applications, particularly in oncology. Research trajectories for these compounds often involve computational and experimental approaches to identify and optimize their biological activities.

Recent studies have explored the anticancer potential of fluoro flavone analogs, focusing on their interaction with specific protein targets like Aurora Kinase B, an enzyme critical for cell division whose overexpression is linked to tumorigenesis nih.govnih.gov. Molecular docking and dynamics simulations are frequently employed to predict binding affinities and understand intermolecular interactions between these analogs and target proteins nih.govnih.govresearchgate.net.

For instance, in studies investigating Aurora Kinase B inhibition, specific fluoro flavone analogs have demonstrated favorable binding characteristics. Table 1 presents data on the binding scores of selected fluoro flavone analogs with Aurora Kinase B, derived from docking simulations. nih.govnih.gov

Table 1: Binding Scores of Selected Fluoro Flavone Analogs with Aurora Kinase B

| Compound (PubChem CID) | Analog Type | Binding Score (kcal/mol) | Interacting Residues | Interaction Type | Bond Length (Å) |

| 44298667 | SP Docked | -9.153 | Pro158 | Hydrogen Bond | 1.87 |

| 101664315 | XP Docked | -10.287 | Ala157, Tyr156 | H-bond, Aromatic H-bond | 2.00 (Ala157), 2.63 (Ala157), 3.18 (Tyr156) |

| 261400 | Fluoro Flavone | -8.087 | Ala157, Tyr156 | Hydrogen Bond, Aromatic H-bond | 2.00 (Ala157), 2.63 (Ala157), 3.18 (Tyr156) |

Note: SP and XP refer to Standard Precision and Extra Precision docking algorithms, respectively. nih.govnih.gov

The synthesis of fluorinated flavonoids typically involves methods such as cyclization reactions from fluorinated precursors or direct fluorination strategies using molecular fluorine or other fluorinating agents ajptonline.comnih.govresearchgate.netresearchgate.net. Beyond anticancer research, this compound derivatives have also been investigated for other therapeutic potentials, including neuroprotective researchgate.net and gastroprotective properties sci-hub.st, and even anti-rhinovirus activity psu.edu. The flavonoid scaffold itself is also being explored as a template for designing modulators of vascular CaV1.2 channels, relevant for conditions like hypertension nih.gov.

Future research trajectories for this compound and its analogs focus on further optimizing their pharmacological profiles, addressing potential challenges such as cytotoxicity, and refining structural design to maximize therapeutic efficacy mdpi.comresearchgate.net.

Structure

3D Structure

Properties

Molecular Formula |

C15H9FO2 |

|---|---|

Molecular Weight |

240.23 g/mol |

IUPAC Name |

5-fluoro-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H9FO2/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9H |

InChI Key |

QQTBPEOVYLXYPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3F |

Origin of Product |

United States |

Molecular Mechanisms of Action

Enzymatic Target Modulation

The introduction of a fluorine atom onto the flavone (B191248) backbone at the 5-position can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially influencing its interaction with enzymatic targets. nih.gov The following subsections detail the known inhibitory effects of 5-Fluoroflavone on specific critical enzymes.

A comprehensive review of scientific literature reveals a lack of specific data on the direct inhibitory effects of this compound on the cytochrome P450 isoforms CYP1A1, CYP1A2, and CYP1B1.

However, research into the parent compound, flavone, and structurally related analogues provides context for the potential interactions of this class of molecules with CYP1 enzymes. The flavone backbone is a known inhibitor of these isoforms. For instance, flavone itself has been shown to inhibit CYP1A1 and CYP1A2 with IC50 values of 0.14 µM and 0.066 µM, respectively.

Table 1: Inhibitory Activity of Flavone and 5-Hydroxyflavone against CYP1A1 and CYP1A2

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Flavone | CYP1A1 | 0.14 |

| CYP1A2 | 0.066 | |

| 5-Hydroxyflavone | CYP1A1 | 0.07 |

An extensive search of scientific literature did not yield any studies concerning the inhibitory activity of this compound on bacterial DNA gyrase or MurA transferase. While some flavonoids are known to target these bacterial enzymes, there is currently no available data to suggest that this compound shares this mechanism of action. mdpi.com

There is no scientific literature available that describes the modulation or inhibitory effects of this compound on ribosomal methyltransferase enzymes.

Specific research on the interaction between this compound and the digestive enzyme alpha-amylase is not available in the current body of scientific literature. Although various flavonoids have been investigated as inhibitors of this enzyme to modulate carbohydrate digestion, the specific effects of this compound have not been reported. rsc.org

A thorough review of published studies indicates that the inhibitory effect of this compound on xanthine oxidase has not been evaluated. The parent compound, flavone, and numerous hydroxylated derivatives are known to inhibit this enzyme, which is involved in purine metabolism. nih.gov However, no specific data exists for the 5-fluoro substituted variant.

Induction of Detoxification Enzymes

The induction of phase II detoxification enzymes like Quinone Reductase by flavonoids is a known mechanism of chemoprevention. nih.gov However, the ability of flavonoids to induce QR is highly dependent on their specific chemical structure. nih.gov At present, there are no available studies that have specifically investigated the capacity of this compound to induce Quinone Reductase activity.

The modulation of Glutathione S-Transferase (GST) activity and expression by flavonoids has been documented, with effects ranging from induction to inhibition depending on the flavonoid's structure, concentration, and the specific GST isoform. nih.govresearchgate.net These enzymes are critical for the detoxification of a wide range of xenobiotics. nih.gov However, research specifically detailing the effect of this compound on the induction of Glutathione S-Transferase has not been found in the current body of scientific literature.

Sufficient scientific literature is not available to generate a detailed article on the molecular mechanisms of action of this compound across the specified cellular signaling pathways.

Extensive searches for research data specifically detailing the interaction of this compound with the Phosphoinositide-3 Kinase/RAC-alpha Serine/Threonine-Protein Kinase (PI3K/Akt/mTOR), Wnt/β-catenin, Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), programmed cell death, and endocrine receptor signaling pathways did not yield the specific findings required to fulfill the request.

The available literature frequently discusses the effects of the chemotherapy drug 5-Fluorouracil (5-FU), a compound distinct from this compound, on these pathways. Furthermore, while there is a substantial body of research on the broader class of flavonoids and their impact on cellular signaling, this information cannot be directly attributed to this compound without specific experimental evidence. The strict constraint to focus solely on this compound prevents the inclusion of generalized data from other flavonoid compounds.

Consequently, without dedicated studies on the molecular interactions of this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline.

Oxidative Stress Response Regulation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. nih.gov Flavonoids are well-documented as potent modulators of the cellular response to oxidative stress, acting through both direct and indirect pathways. nih.govmdpi.com Fluorination of the flavone structure has been suggested to enhance this antioxidant potency by potentially preventing extensive metabolism. researchgate.net

The fundamental antioxidant action of flavonoids is their ability to directly neutralize ROS. nih.gov This capacity is primarily attributed to their phenolic structure, which can donate hydrogen atoms or electrons to free radicals, thereby stabilizing them and terminating the oxidative chain reaction. nih.gov The core structure of flavonoids, featuring two benzene rings (A and B) connected by a heterocyclic pyrane ring (C), provides the basis for this activity. nih.gov

Key structural features that enhance the scavenging ability of flavonoids include the number and position of hydroxyl groups. nih.gov The process of neutralizing a free radical involves the flavonoid molecule forming a relatively stable phenoxy radical, which prevents further oxidative damage. nih.gov While this compound itself does not possess hydroxyl groups, its core flavone structure provides a foundation for antioxidant activity, and studies on fluorinated flavonoids suggest they possess more potent antioxidant capabilities compared to their non-fluorinated parent compounds. researchgate.net The mechanisms for direct scavenging include:

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom to a free radical.

Electron Transfer followed by Proton Transfer (ETPT): The flavonoid first donates an electron and then a proton to the radical species. mdpi.com

Beyond direct scavenging, flavonoids can indirectly bolster the cell's own antioxidant defenses by modulating critical signaling pathways. nih.govmdpi.com The most significant of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which is a master regulator of the cellular antioxidant response. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. nih.gov However, in the presence of oxidative stress or activators like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various genes, initiating the transcription of a suite of protective enzymes. nih.gov Flavonoids, including flavones like apigenin and luteolin, have been shown to activate this pathway. nih.gov

This activation leads to the increased expression of several key endogenous antioxidant enzymes:

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. mdpi.com

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. mdpi.com

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides. mdpi.com

Heme Oxygenase-1 (HO-1): An enzyme with both antioxidant and anti-inflammatory effects. nih.gov

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress. nih.gov

By upregulating these enzymes, flavonoids like this compound can provide a sustained defense against oxidative damage, complementing their direct radical-scavenging activity.

Inhibition of Bacterial Efflux Pumps

The rise of antibiotic resistance is a major global health challenge, and one of the key mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps. mdpi.com These membrane proteins actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations. nih.gov

Flavonoids have emerged as a promising class of natural compounds that can act as efflux pump inhibitors (EPIs). nih.govresearchgate.net By blocking these pumps, flavonoids can restore the efficacy of conventional antibiotics against resistant bacterial strains. researchgate.net This inhibitory activity has been observed across various flavonoid subclasses, including flavones, against pumps in both Gram-positive and Gram-negative bacteria. nih.gov The primary target of many studies has been the NorA efflux pump in Staphylococcus aureus. nih.gov

The proposed mechanisms by which flavonoids inhibit bacterial efflux pumps include:

Interference with Pump Assembly: For multi-component pumps, flavonoids may disrupt the proper formation of the pump complex. nih.govresearchgate.net

Blockade of the Efflux Channel: The flavonoid molecule may physically obstruct the channel through which the antibiotic is expelled. nih.govresearchgate.net

Inhibition of Energy Source: Efflux pumps require energy, typically from the proton motive force or ATP hydrolysis. Flavonoids may interfere with this energy supply. nih.govresearchgate.net

Competition with Substrate Binding: Flavonoids might compete with antibiotics for binding sites on the pump, thereby preventing antibiotic extrusion. nih.govresearchgate.net

As a member of the flavone class, this compound is hypothesized to possess similar efflux pump inhibitory properties, potentially contributing to overcoming bacterial multidrug resistance.

Data Summary

| Molecular Mechanism | Target/Pathway | General Effect of Flavonoids | Key Proteins/Enzymes Involved |

|---|---|---|---|

| Direct ROS Scavenging | Reactive Oxygen Species (ROS) | Neutralization of free radicals through hydrogen or electron donation. | - |

| Indirect Antioxidant Defense | Nrf2/ARE Signaling Pathway | Upregulation of endogenous antioxidant enzyme expression. | Nrf2, Keap1, SOD, CAT, GPx, HO-1, NQO1 |

| Efflux Pump Inhibition | Bacterial Efflux Pumps | Blockade of antibiotic extrusion from bacterial cells, restoring antibiotic susceptibility. | NorA, MFS pumps, RND pumps |

Structure Activity Relationship Sar Studies of 5 Fluoroflavone and Its Analogs

Influence of Fluorine Substitution on Biological Activity Profiles

The introduction of fluorine into the flavone (B191248) structure can significantly alter its physicochemical properties, which in turn affects its biological activity.

Impact on Lipophilicity and Metabolic Stability

The substitution of a hydrogen atom with fluorine, the most electronegative element, can increase the lipophilicity of a molecule. This is a critical factor in drug design as it can enhance the ability of a compound to cross cell membranes and improve its bioavailability. In the context of flavones, increased lipophilicity can lead to better interaction with biological targets.

Furthermore, the carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic cleavage. Introducing a fluorine atom at the 5-position of the flavone A-ring can block a potential site of metabolic oxidation by cytochrome P450 enzymes. This enhanced metabolic stability can lead to a longer half-life and sustained therapeutic effect of the compound.

Positional Effects of Fluorine on Potency and Selectivity

The position of the fluorine atom on the flavone scaffold is crucial in determining the potency and selectivity of its biological activity. While specific comparative data for 5-fluoroflavone against other positional isomers is not extensively detailed in the available literature, general principles of flavonoid SAR suggest that substitution on the A-ring can significantly influence activity. The electron-withdrawing nature of the fluorine at the 5-position can modulate the electronic properties of the entire flavone system, potentially affecting its interaction with target proteins. The precise impact on potency and selectivity is target-dependent and requires specific biological assays for elucidation.

Role of Specific Substituent Groups on Flavone Skeleton

The bioactivity of this compound can be further fine-tuned by the addition of other substituent groups, such as hydroxyl and methoxy groups, on the flavone skeleton.

Significance of Hydroxyl and Methoxy Groups

Hydroxyl (-OH) and methoxy (-OCH3) groups are key functional groups that play a significant role in the biological activities of flavonoids. nih.gov Hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. researchgate.net The number and position of hydroxyl groups can greatly influence the antioxidant and cytotoxic properties of flavonoids. nih.gov For instance, flavonoids with 5-OH and/or 7-OH groups have shown higher cytotoxicity. nih.gov

Methoxy groups, on the other hand, can increase the metabolic stability of flavonoids by "capping" the reactive hydroxyl groups, preventing their rapid conjugation and elimination from the body. nih.gov Methylation of hydroxyl groups has been shown to dramatically increase the metabolic stability and intestinal absorption of flavones. nih.gov The presence of methoxy groups can also influence the lipophilicity and, consequently, the cellular uptake of the compound.

The interplay between a 5-fluoro substituent and hydroxyl or methoxy groups at other positions on the flavone ring can lead to synergistic or antagonistic effects on bioactivity, depending on the specific substitution pattern and the biological target.

Table 1: Effect of Hydroxyl and Methoxy Groups on Flavonoid Activity

| Compound/Substituent | Observed Effect | Reference |

|---|---|---|

| Flavonoid with 3-OH group | Positive role in antioxidant activities | nih.gov |

| Flavonoids with 5-OH and/or 7-OH groups | Higher cytotoxicity | nih.gov |

| Flavonoids with 3'-OMe and/or 5'-OMe groups | Positive role in P-glycoprotein (Pgp) inhibition | nih.gov |

Effects of Trifluoromethyl Substituents

The trifluoromethyl (-CF3) group is a significantly bulkier and more lipophilic substituent than a single fluorine atom. Its strong electron-withdrawing nature can profoundly alter the electronic and conformational properties of the flavone molecule. While direct comparisons with this compound are limited, studies on trifluoromethyl-thioxanthone analogues have shown that the -CF3 group can impart significant anti-inflammatory and anti-cancer activities. mdpi.com However, the introduction of a trifluoromethyl group can also lead to lower antioxidant activity compared to non-fluorinated or monofluorinated analogs. mdpi.com

The choice between a single fluorine atom and a trifluoromethyl group allows for a wide range of modifications to the flavone's properties, enabling the optimization of its biological profile for specific therapeutic applications.

Identification of Key Structural Features for Enhanced Bioactivities

Based on the principles of SAR, several key structural features can be identified for enhancing the bioactivities of this compound and its analogs:

Fluorine at the 5-position: This substitution is expected to enhance lipophilicity and block metabolic oxidation, thereby improving bioavailability and duration of action.

Hydroxyl groups at specific positions: The presence of hydroxyl groups, particularly at the 3, 5, and 7-positions, is often crucial for antioxidant and cytotoxic activities. nih.gov The strategic placement of these groups in a this compound scaffold could lead to potent analogs.

Methoxy groups for metabolic stability: Methylation of key hydroxyl groups can protect them from rapid metabolism, leading to improved pharmacokinetic properties. nih.gov A combination of a 5-fluoro substituent and methoxy groups could result in highly stable and potent compounds.

Table 2: Summary of Key Structural Features and Their Predicted Effects on Bioactivity

| Structural Feature | Predicted Effect |

|---|---|

| 5-Fluoro Group | Increased lipophilicity, enhanced metabolic stability |

| 3-Hydroxyl Group | Enhanced antioxidant activity |

| 5,7-Dihydroxyl Groups | Increased cytotoxicity |

| Methoxy Groups | Increased metabolic stability, improved intestinal absorption |

Structural Determinants for Anticancer Activity

The anticancer potential of flavonoids is heavily influenced by the substitution patterns on their core structure. For this compound analogs, several structural features have been identified as critical for their antiproliferative and cytotoxic effects.

Research into the broader flavonoid class provides a framework for understanding these determinants. The basic C6-C3-C6 skeleton is a scaffold upon which various functional groups can be placed to modulate activity. researchgate.net Mechanisms of anticancer activity are diverse and include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and cell cycle arrest. researchgate.net

Key structural modifications and their impact on anticancer activity include:

Halogenation: The introduction of halogen atoms, such as the fluorine in this compound, can significantly impact activity. Studies on related compounds have shown that halogen-containing flavones and flavonols can exhibit potent cytotoxic effects against various cancer cell lines, including mouse fibroblast (NIH 3T3), human cervical cancer (HeLa), and breast cancer (MCF7) cells. who.int

Hydroxyl Groups: The position and number of hydroxyl (-OH) groups are crucial. While often associated with increased activity, a hydroxyl group at the C-5 position has been reported in some studies to result in lower cytotoxic activity compared to other substitution patterns. researchgate.net This suggests that the substitution of the 5-OH group with a fluorine atom may alter the molecule's electronic properties and interaction with biological targets in a potentially beneficial way.

B-Ring Substitution: Modifications to the B-ring are critical. For instance, in a series of synthesized flavanols, a 4'-bromo substitution on the B-ring resulted in a compound that markedly induced apoptosis in human non-small cell lung cancer cells (A549). researchgate.net

These findings suggest that the anticancer efficacy of this compound analogs can be fine-tuned by strategic modifications to the flavonoid backbone, particularly concerning halogenation and substitutions on the B-ring that modulate lipophilicity and target interaction.

Table 1: Influence of Structural Features on Flavonoid Anticancer Activity

| Structural Feature | Position(s) | Observed Effect on Anticancer Activity | Reference Compound Class |

|---|---|---|---|

| Fluorine Substitution | C-5 | Alters electronic properties compared to 5-OH; halogenation is generally linked to potent cytotoxicity. who.int | Flavones |

| Hydroxyl Group | C-5 | May display lower cytotoxic activity. researchgate.net | Flavonoids |

| Bromo Group | C-4' (B-Ring) | Markedly induced apoptosis in A549 cells. researchgate.net | Flavonols |

| High Lipophilicity (CLogP) | Overall Molecule | Correlated with increased cytotoxicity. researchgate.net | Flavonoids |

Structural Determinants for Antimicrobial Activity

The antimicrobial properties of flavonoids, including this compound analogs, are dictated by specific structural elements that allow them to interfere with microbial processes. nih.gov These compounds can inhibit bacterial nucleic acid synthesis, disrupt cytoplasmic membrane function, and interfere with energy metabolism. mdpi.com

A study involving the synthesis of 5-hydroxyfluoroflavone derivatives provided specific insights into the SAR for this class of compounds. globethesis.com In this research, 192 esterified derivatives were synthesized by modifying the 5-position hydroxyl group of fluoroflavonoids. globethesis.com The antibacterial activity was tested against six bacterial strains. While the compounds showed no activity against Bacillus cereus, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, some derivatives exhibited strong activity against the plant pathogens Erwinia carotovora and Pectobacterium carotovorum (formerly Erwinia carotovora) and Pseudomonas syringae pv. actinidiae. globethesis.com

The key findings from this study indicate that:

The core fluoroflavonoid structure is a viable starting point for developing agents against specific plant pathogenic bacteria.

Structural modification, specifically esterification at the C-5 position, is crucial for imparting significant antibacterial activity against E. carotovora and P.syingae pv. actinidiae. globethesis.com

The activity is selective, as evidenced by the lack of effect on other common bacterial species tested.

General SAR principles for the antimicrobial activity of flavonoids also highlight the importance of the hydroxylation pattern on the A and B rings. mdpi.com For example, 5,7-dihydroxylation on the A-ring and 4'-hydroxylation on the B-ring are considered important features for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. mdpi.com The substitution of the 5-OH with a fluorine atom in this compound represents a significant deviation from this pattern, suggesting a potentially different mechanism or spectrum of activity.

Table 2: Antimicrobial Activity of 5-Hydroxyfluoroflavone Derivatives

| Target Bacteria | Activity of Select Derivatives | Inhibition Zone Diameter (at 50µg/tablet) |

|---|---|---|

| Erwinia carotovora | Strong | 13.0 - 20.5 mm globethesis.com |

| P.syingae pv. actinidiae | Strong | 13.0 - 20.5 mm globethesis.com |

| Bacillus cereus | Inactive | N/A globethesis.com |

| Bacillus subtilis | Inactive | N/A globethesis.com |

| Escherichia coli | Inactive | N/A globethesis.com |

| Staphylococcus aureus | Inactive | N/A globethesis.com |

Structural Determinants for Neuroprotective Activity

Flavonoids are recognized for their neuroprotective effects, which are closely tied to their antioxidant and anti-inflammatory properties. nih.gov SAR studies help to elucidate the molecular features that enable these compounds to protect neuronal cells from damage induced by oxidative stress and other insults. nih.gov

For the flavonoid scaffold, the following structural aspects are considered vital for neuroprotective activity:

Hydroxyl and Methoxy Groups: The presence and location of hydroxyl (-OH) and methoxy (-OCH₃) substituent groups on the A and B rings play a major role. nih.gov

Key Positions on Rings A and B: Specifically, substitutions at positions C5 and C7 on the A-ring, as well as C3' and C5' on the B-ring, have been identified as vital for antioxidant and anti-inflammatory activities, which are underlying mechanisms of neuroprotection. nih.gov

C2=C3 Double Bond: The double bond between C2 and C3 in the C-ring, in conjugation with the 4-carbonyl group, is a characteristic feature that contributes to the ROS (Reactive Oxygen Species) scavenging properties of flavonoids, which is crucial for their neuroprotective effects. nih.gov

While direct studies on this compound are limited in this context, these general principles suggest that its neuroprotective potential could be enhanced through analog design. Introducing hydroxyl or methoxy groups at the key positions (C7, C3', C5') of the this compound backbone could be a strategic approach to develop novel neuroprotective agents. The fluorine at C5 provides a unique starting point, potentially influencing the molecule's ability to cross the blood-brain barrier and interact with neural targets.

Table 3: Key Structural Features of Flavonoids for Neuroprotective Activity

| Structural Feature | Position(s) | Role in Neuroprotection |

|---|---|---|

| Hydroxyl/Methoxy Groups | A and B Rings | Plays a major role in activity. nih.gov |

| Substituent Groups | C5, C7 (A-Ring) | Vital for underlying antioxidant and anti-inflammatory effects. nih.gov |

| Substituent Groups | C3', C5' (B-Ring) | Vital for underlying antioxidant and anti-inflammatory effects. nih.gov |

| C2=C3 Double Bond | C-Ring | Contributes to ROS scavenging and antioxidant activity. nih.gov |

Structural Determinants for Anti-inflammatory Activity

The anti-inflammatory effects of flavones are well-documented, with their efficacy being highly dependent on their molecular structure. nih.gov These compounds can modulate key inflammatory pathways, such as the NF-κB pathway, and inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Systematic SAR studies on a range of flavones have established several key structural requirements for potent anti-inflammatory activity:

Hydroxylation Pattern: Hydroxyl groups are indispensable for the anti-inflammatory function of flavones. nih.gov

Enhancing Groups: An -OH group at the C-5 position on the A-ring and the C-4' position on the B-ring enhances anti-inflammatory activity. nih.gov The presence of fluorine at C-5 in this compound provides an interesting variation on this rule, as halogens can act as bioisosteres of hydroxyl groups but with different electronic and hydrogen-bonding properties.

Attenuating Groups: In contrast, -OH groups at positions C-6, C-7, C-8, and C-3' tend to attenuate the activity. nih.gov

C2=C3 Double Bond: The presence of the double bond between C2 and C3 in the C-ring is crucial for promoting anti-inflammatory activity. nih.gov Saturation of this bond, as seen in the related flavanones, undermines the activity of the aglycones. nih.gov

B-Ring Dihydroxylation: A 3',4'-dihydroxy substitution pattern on the B-ring, as seen in the flavone luteolin, is particularly effective for promoting anti-inflammatory action. nih.gov

The compound 3',4'-dihydroxyflavone was identified as one of the most effective flavones, with a low IC₅₀ value for inhibiting nitric oxide production. nih.gov This underscores the importance of the B-ring's substitution pattern. For this compound, these findings imply that the introduction of hydroxyl groups at the 3' and 4' positions could yield analogs with potent anti-inflammatory properties.

Table 4: Impact of Substituents on the Anti-inflammatory Activity of Flavones

| Substituent/Feature | Position | Effect on Activity |

|---|---|---|

| Hydroxyl Group (-OH) | C-5 | Enhances nih.gov |

| Hydroxyl Group (-OH) | C-4' | Enhances nih.govnih.gov |

| Hydroxyl Groups (-OH) | C-3', C-4' | Promotes nih.gov |

| Hydroxyl Group (-OH) | C-3' | Attenuates nih.gov |

| Hydroxyl Group (-OH) | C-6, C-7, C-8 | Attenuates nih.gov |

| C2=C3 Double Bond | C-Ring | Promotes nih.gov |

| Methoxy Group (-OCH₃) | C-4' | Attenuates nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This predictive approach is invaluable in drug discovery, as it allows researchers to estimate the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

The process of developing a QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition or cancer cell cytotoxicity) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., atomic charges), and topological features (e.g., molecular connectivity indices). mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability and robustness. nih.gov

For flavonoids, QSAR models have been successfully developed to predict a range of activities. For example, a QSAR study on flavonol derivatives against prostate cancer identified specific structural attributes that promote an increase in antiproliferative activity (pIC₅₀). nih.gov These included the presence of an aliphatic carbon connected to a double bond and an aliphatic nitrogen atom. nih.gov Another 2D-QSAR analysis found that lipophilicity was the most critical factor for the cytotoxicity of a series of flavonoids. researchgate.net

By applying QSAR modeling to this compound and its analogs, researchers can:

Predict the anticancer, antimicrobial, or anti-inflammatory activity of new derivatives before they are synthesized.

Gain a deeper understanding of the specific physicochemical and structural features that govern their biological effects.

Systematically design new compounds with optimized activity by fine-tuning the molecular descriptors identified by the model as being most important.

These predictive models serve as a powerful tool to accelerate the drug discovery process, making the search for more effective flavonoid-based therapeutics more efficient and rational.

Derivatization and Analog Development for Enhanced Research Utility

Chemical Modification Strategies beyond Fluorination

Beyond the initial fluorination at the C-5 position, various chemical modification strategies can be employed to further diversify the 5-Fluoroflavone scaffold, leading to novel derivatives with tailored properties.

Flavonoids, including fluoroflavones, possess structural features that enable them to chelate metal ions. Key coordination sites commonly found in flavonoids include the 5-hydroxy and 4-carbonyl groups, the 3-hydroxy and 4-carbonyl groups, and ortho-dihydroxy groups on the B-ring (3' and 4') or A-ring (e.g., 5 and 6, 6 and 7, or 7 and 8) core.ac.ukresearchgate.netcambridgescholars.com. The formation of metal-flavonoid complexes can significantly alter the properties of the parent molecule, often leading to enhanced antioxidant, antimicrobial, anticancer, and antidiabetic activities researchgate.netnih.gov. For instance, copper-isoflavone chelates have demonstrated higher antioxidant activity compared to free isoflavones, while iron-isoflavone chelates can exhibit pro-oxidant activity core.ac.uk. The specific coordination sites, the type of metal ion, and the metal-to-flavonoid molar ratio are critical factors influencing the enhanced antioxidant activity of these complexes nih.gov.

The introduction of other halogen atoms, such as chlorine or bromine, onto the flavone (B191248) scaffold, including fluorinated derivatives, is a common strategy to modify their physicochemical properties and biological activities mdpi.comresearchgate.net. Halogenation can significantly change properties like lipophilicity and metabolic stability, often leading to enhanced biological activities such as antibacterial, antiviral, and anticancer properties researchgate.netmdpi.com. For example, studies have shown that flavones containing bromine or chlorine atoms can significantly impact bacterial activity mdpi.com. Specifically, 6-bromoflavone (B74378) has been reported to exhibit high affinity for the benzodiazepine (B76468) binding site, acting as a full agonist nih.govscispace.com. While 6-fluoroflavone (B74384) and 6-chloroflavone (B190342) were found to be neutralizing modulators nih.gov. Trifluoromethyl substituents have also been reported to be more beneficial for increasing flavonoid antibacterial activity than chlorine mdpi.com. Halogenation can be achieved through various methods, including direct halogenation with molecular halogens or using specific halogenating reagents core.ac.ukunacademy.com. For instance, the selective chlorination or bromination of 3-aryl-1-(2-hydroxyaryl)propane-1,3-diones to yield 3-haloflavones can be accomplished using ammonium (B1175870) halides with hydrogen peroxide or iodine monochloride/bromine in DMF core.ac.uk.

The addition of various active functional groups to the this compound structure can further enhance its utility. This includes, but is not limited to, hydroxyl, amine, carboxyl, or other groups that can influence solubility, reactivity, and interaction with biological targets acs.org. Site-selective functionalization of chromones, including at the C-5 position, can be achieved through transition metal-catalyzed reactions, where the keto group of the chromone (B188151) moiety acts as a directing group nih.gov. Such modifications can introduce structural diversity, potentially leading to compounds with improved pharmacological profiles or enabling their conjugation to other molecules for targeted delivery or imaging applications.

Synthetic Approaches for Novel this compound Analogs

The synthesis of novel this compound analogs often involves established methods for flavonoid synthesis, adapted to incorporate fluorine or other desired functionalities. One common approach for obtaining fluorinated chalcone (B49325) and flavonoid derivatives is their synthesis from fluorinated precursors mdpi.com. Chalcones, key intermediates in flavonoid synthesis, can be readily synthesized via the Claisen-Schmidt reaction (aldol condensation) between an aromatic aldehyde and an aromatic ketone in a basic medium mdpi.commdpi.comresearchgate.net. Subsequent cyclization of the chalcone intermediate forms the C-ring of the flavonoid mdpi.com.

Other synthetic routes include the modified Baker-Venkataraman reaction, which can yield various 4'-substituted flavone derivatives, including those with fluorine at the 4' position researchgate.netresearchgate.net. Microwave-assisted techniques have also been employed to prepare chalcone derivatives and subsequently cyclize them into flavones, offering higher productivity in shorter reaction times under eco-friendly conditions researchgate.net. Furthermore, direct fluorination of flavones using specific fluorinating reagents like Selectfluor has been reported for C-ring fluorination researchgate.netresearchgate.net. The synthesis of 3-fluoroflavones can also be achieved through photocyclization of substituted 1,3-diaryl-2-haloalkenes core.ac.uk.

Derivatization for Analytical Methodologies

Derivatization plays a crucial role in enhancing the detectability of this compound and its analogs in various analytical methodologies, particularly spectrophotometric techniques.

Many compounds, including some flavonoids, may absorb weakly or not at all in the UV-Vis region, or exhibit low fluorescence, making their direct detection challenging slideshare.netnih.govrsc.orgjasco-global.comresearchgate.net. Chemical derivatization addresses this by reacting the analyte with a chemical agent to form a derivative with increased absorptivity, selectivity, or fluorescence intensity slideshare.netjasco-global.comresearchgate.net.

For flavonoids, derivatization with reagents like aluminum chloride (AlCl₃) or diphenylboric acid 2-aminoethyl ester (DPBA) can significantly enhance their fluorescence nih.gov. The formation of flavonoid-enhancer complexes often requires the presence of a keto group at the C4 position and at least one hydroxyl group at the C3 or C5 position nih.gov. These complexes can lead to bathochromic shifts (red shifts) in UV-Vis spectra, providing characteristic absorbance maxima that aid in identification and quantification mdpi.commdpi.comnih.gov. For example, AlCl₃ derivatization often results in characteristic λmax values between 370 and 420 nm for many flavonoids mdpi.comnih.gov. Similarly, sodium acetate (B1210297) can induce bathochromic shifts in Band II for flavones or flavonols with a 7-OH group mdpi.com.

Fluorescence enhancement is particularly valuable for detecting flavonoids at low concentrations, which is often necessary for cellular or tissue analysis nih.gov. While mass spectrometry, NMR, and HPLC are used for quantification, visualization of these compounds in biological contexts often relies on enhanced fluorescence nih.gov. Derivatization strategies, such as the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, have been shown to significantly increase signal intensities (by two to three orders of magnitude) for flavonoid derivatives in electrospray ionization mass spectrometry (ESI-MS/MS), simplifying peak patterns and improving detection nih.gov.

Table 1: Common Derivatization Strategies for Flavonoids and their Analytical Impact

| Derivatization Reagent/Strategy | Analytical Technique | Effect on Detectability |

| Aluminum Chloride (AlCl₃) | UV-Vis, Fluorescence | Bathochromic shifts, enhanced fluorescence |

| Sodium Acetate | UV-Vis, Fluorescence | Bathochromic shifts (Band II), fluorescence enhancement |

| Diphenylboric acid 2-aminoethyl ester (DPBA) | Fluorescence | Enhanced fluorescence |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | ESI-MS/MS | Increased signal intensity, simplified peak patterns |

| Introduction of Halogens (Cl, Br) | Various | Altered lipophilicity, metabolic stability, enhanced biological activity (indirectly affecting analytical methods requiring higher concentrations for activity) |

| Metal Ion Chelation | Various | Enhanced antioxidant/biological activity (can be coupled with detection of metal complexes) |

The derivatization and development of analogs for this compound (PubChem CID: 261400) are driven by the aim to enhance specific biological activities and improve pharmacokinetic profiles. The incorporation of fluorine into organic molecules, known as fluorination, is a well-established strategy in drug discovery due to the unique properties of the fluorine atom. Fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds can significantly influence a compound's lipophilicity, metabolic stability, and interaction with biological targets nih.govnih.gov.

Research into "fluoro flavone analogues" has explored their potential in various therapeutic areas. For instance, this compound and its derivatives have been investigated for their anticancer potential, particularly as inhibitors of Aurora Kinase B, an enzyme crucial in cell division whose overexpression is linked to tumorigenesis rsc.orgmdpi.comnih.gov. Molecular docking and dynamics studies have identified specific fluoroflavone analogs with promising binding affinities to this target. Examples of such analogs include 6-Fluoro, 3'-Hydroxyflavone (PubChem CID: 44298667) and a "Fluoroflavone XP analog" (PubChem CID: 101664315), which demonstrated strong interactions with Aurora Kinase B rsc.orgmdpi.com. These studies highlight how structural modifications, including the placement of fluorine and hydroxyl groups, can optimize interactions with target proteins, leading to enhanced biological efficacy.

Beyond anticancer research, fluoro-substituted flavonoids have also been synthesized and evaluated for their antiviral properties, such as against human rhinoviruses. The position of the fluorine atom can significantly influence antiviral activity, demonstrating the importance of systematic analog development in optimizing therapeutic effects researchgate.net. Furthermore, specific fluorinated flavones like 5-methoxy-4'-fluoroflavone have been examined for gastroprotective activity, indicating a broad spectrum of research applications for these derivatized compounds researchgate.net. The development of these analogs underscores the strategic manipulation of the flavone scaffold to achieve desired pharmacological profiles for enhanced research utility.

Applications in Chromatographic Detection (e.g., HPLC-FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a powerful analytical technique widely employed for the sensitive and selective quantification of compounds in complex matrices. This method relies on the ability of analytes to naturally fluoresce or to be chemically derivatized into fluorescent compounds nih.govrsc.orgajrbps.com. FLD offers significant advantages over other detection methods, such as UV-Vis absorption, due to its enhanced sensitivity and selectivity, allowing for the detection of trace quantities of target analytes nih.govnih.govresearchgate.net.

Many flavonoids, including various flavones and flavonols, exhibit intrinsic fluorescence or can be made fluorescent through derivatization strategies. For instance, flavonols that possess a free 3-hydroxyl group and a 4-keto oxygen binding site are known to form highly fluorescent complexes with aluminum ions (Al³⁺) nih.govnih.gov. This post-column derivatization with aluminum has been successfully applied to detect flavonols like quercetin, kaempferol, and myricetin, significantly improving their detectability compared to UV methods. However, not all flavonoids naturally fluoresce strongly, and some, particularly those with a 5-hydroxyl group, may exhibit weak or no fluorescence in certain conditions, sometimes requiring specific solvent environments or derivatization for detectable emission researchgate.net.

For this compound (PubChem CID: 261400), while direct experimental data on its intrinsic fluorescence or specific derivatization for HPLC-FLD detection are not explicitly detailed in the available literature, its structural classification as a flavone suggests potential avenues for its chromatographic detection using FLD. As a flavone, this compound possesses the characteristic chromone backbone, which typically exhibits UV absorption. For fluorescence detection, if this compound does not possess sufficient intrinsic fluorescence, strategies similar to those applied to other weakly fluorescent or non-fluorescent compounds could be employed. This might involve pre-column or post-column derivatization with a fluorescent tag or a reagent that forms a fluorescent complex with the compound, leveraging its specific functional groups, similar to the aluminum chelation method for flavonols nih.gov. The inherent sensitivity of FLD makes it a valuable tool for the analysis of such compounds, especially when high specificity and low detection limits are required in research and quality control applications.

Computational and in Silico Approaches in 5 Fluoroflavone Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, aiming to predict the strength of the association or binding affinity. This approach provides valuable insights into the potential binding modes and interactions between 5-Fluoroflavone and its target proteins.

Prediction of Binding Modes and Affinities with Target Proteins

In the context of anticancer research, molecular docking studies have been conducted to investigate the binding of this compound and its analogs to Aurora Kinase B, a crucial protein involved in cell division and implicated in tumorigenesis nih.govnih.gov. Using the Glide software, both Standard Precision (SP) and Extra Precision (XP) docking protocols were employed to predict the binding modes and affinities nih.gov.

For this compound itself, a binding energy of -8.097 kcal/mol was reported in docking simulations with Aurora Kinase B nih.gov. Notably, an XP analog of Fluoroflavone (PubChem CID: 101664315) demonstrated an even stronger binding score of -10.287 kcal/mol, indicating a high potential for interaction with the target protein nih.gov. These binding energies reflect the strength of the interaction between the compound and the protein, with lower (more negative) values indicating stronger binding nih.gov.

Table 1: Predicted Binding Energies of this compound and an Analog with Aurora Kinase B

| Compound | PubChem CID | Docking Protocol | Binding Energy (kcal/mol) | Target Protein |

| This compound | 261400 | SP/XP (as "Fluoro flavone") | -8.097 nih.gov | Aurora Kinase B nih.gov |

| Fluoroflavone XP analog | 101664315 | XP | -10.287 nih.gov | Aurora Kinase B nih.gov |

| 6-Fluoro, 3′-Hydroxyflavone (SP analog) | 44298667 | SP | -9.153 nih.gov | Aurora Kinase B nih.gov |

Analysis of Ligand-Protein Intermolecular Interactions

Detailed analysis of the docking results has revealed the specific types of intermolecular interactions that contribute to the binding of this compound and its analogs with Aurora Kinase B. These interactions are crucial for understanding the stability and specificity of the protein-ligand complex nih.gov.

Key interaction types observed include:

Hydrogen Bonds: These are fundamental in protein-ligand recognition. For this compound, hydrogen bonds have been identified with residues such as Ala157 (at 2.00 Å bond length) nih.gov.

Aromatic Hydrogen Bonds: This specific type of hydrogen bond involves aromatic rings. This compound interacts with Tyr156 through an aromatic hydrogen bond (at 3.18 Å bond length) and also with Ala157 (at 2.63 Å bond length) nih.gov.

Pi-Cation Interactions: These occur between the pi-electron system of an aromatic ring and a positively charged amino acid residue. For example, an analog of this compound (CID: 11680539) forms a pi-cation interaction with Lys106 nih.gov.

These interactions, including hydrogen bonds, aromatic hydrogen bonds, and pi-cation interactions, highlight the dynamic nature of the ligand's engagement with the protein's active site and are critical for its binding affinity nih.gov.

Identification of Potential Molecular Targets

Molecular docking studies have been instrumental in identifying Aurora Kinase B as a potential molecular target for this compound and its analogs nih.govnih.gov. Aurora Kinase B is a serine kinase that plays a vital role in cell division, including mitosis and chromatid segregation nih.govresearchgate.net. Its overexpression is linked to tumorigenesis, making it a significant therapeutic target for developing anticancer drugs aimed at inhibiting tumor growth nih.govresearchgate.netacs.org.

Beyond Aurora Kinase B, another fluorinated flavone (B191248), 6-fluoroflavone (B74384) (CHEMBL3), has been identified through in silico findings, including molecular docking and MD simulation analysis, to exhibit molecular interactions with Cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP1B1 biointerfaceresearch.com. This suggests a broader potential for fluoroflavones to interact with various biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more comprehensive understanding of protein-ligand interactions by simulating the motion and interactions of atoms and molecules over time. This allows for the assessment of complex stability and the elucidation of conformational changes that occur upon ligand binding.

Assessment of Protein-Ligand Complex Stability and Dynamics

Molecular dynamics simulations, typically conducted over nanosecond timescales (e.g., 100 ns), are crucial for probing the stability and dynamic behavior of protein-ligand complexes nih.govresearchgate.netresearchgate.net. For this compound and its analogs in complex with Aurora Kinase B, 100 ns MD simulations were performed to assess their stability nih.govnih.gov.

The Root Mean Square Deviation (RMSD) is a common metric used in MD simulations to measure the deviation of atomic positions over time, indicating the conformational stability of the protein-ligand complex frontiersin.orgundip.ac.id. In studies involving this compound and its analogs with Aurora Kinase B, the mean RMSD value for the protein-ligand complexes was found to be 1.77 Å researchgate.net. This low RMSD value suggests that this compound and its best analogs remain tightly attached to the active sites of Aurora Kinase B, exhibiting good conformational stability throughout the simulation researchgate.net. Such stability is a strong indicator of a robust and persistent binding interaction nih.gov.

Elucidation of Conformational Changes in Biological Macromolecules

Molecular dynamics simulations are powerful tools for elucidating conformational changes in biological macromolecules upon ligand binding undip.ac.idfrontiersin.org. These simulations allow researchers to examine how the protein and ligand interact and behave over an extended period, considering factors such as conformational adjustments within the binding site or larger-scale structural rearrangements of the protein nih.govfrontiersin.org.

For this compound, the MD simulations conducted with Aurora Kinase B provided insights into the dynamic nature of the protein-ligand system nih.gov. While specific detailed conformational changes induced by this compound were not explicitly quantified in the provided data, the general application of MD simulations in these studies implies that the simulations were used to observe and understand how the binding of this compound might influence the flexibility and structural dynamics of Aurora Kinase B, which is crucial for its biological function nih.govfrontiersin.orgnih.gov. The stability observed in RMSD analyses suggests that the binding does not lead to major destabilizing conformational shifts, but rather a stable interaction that may involve subtle, functionally relevant adjustments researchgate.netundip.ac.id.

In Vitro Research Methodologies and Experimental Models

Cell-Based Assays for Bioactivity Assessment

Cell-based assays are fundamental in determining the biological effects of 5-Fluoroflavone on specific cell types. These assays provide insights into the compound's potential as an anticancer, neuroprotective, or antimicrobial agent.

The cytotoxic and antiproliferative effects of fluorinated flavonoids are evaluated against various human cancer cell lines. Commonly used cell lines include A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). Methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to assess cell viability and determine the concentration at which the compound inhibits cell growth by 50% (IC50). For instance, studies have investigated the impact of various flavonoid derivatives on the morphology and proliferation of these cell lines, often comparing their efficacy to standard chemotherapeutic drugs like 5-Fluorouracil.

Below is a representative table of cancer cell lines used in the study of flavonoid derivatives.

Table 1: Cancer Cell Lines Used in Flavonoid Research

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| HeLa | Cervical Cancer |

| MCF-7 | Breast Cancer |

| HepG2 | Liver Cancer |

| A2780 | Ovarian Cancer |

| SW620 | Colon Cancer |

| MDA-MB-231 | Breast Cancer |

| Hep3B | Liver Cancer |

| HT29 | Colon Cancer |

This table is based on cell lines mentioned in the provided search results.

The neuroprotective potential of flavonoids is investigated using various neuronal cell models. These studies aim to understand how these compounds can protect neurons from damage induced by toxins or pathological conditions. For example, PC12 cell lines are utilized to study the effects of bioactive flavonoids against ketamine-induced cell death. Researchers assess cell viability through methods like the MTT assay and lactate (B86563) dehydrogenase (LDH) leakage assay to quantify cytotoxicity and membrane integrity. Additionally, ex vivo models, such as cerebellar slices, are used to examine the protective effects of flavonoids against ischemic damage, assessing neuronal and glial cell integrity.

The antimicrobial properties of fluorinated flavonoids are assessed using various microbial culture models. Standard methods like the disk diffusion assay and broth microdilution are employed to determine the minimum inhibitory concentration (MIC) against a spectrum of bacteria and fungi. Studies have shown that certain synthetic flavonoids exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The structure-activity relationship is a key focus, investigating how different substitutions on the flavonoid core influence antimicrobial efficacy.

Biochemical Assays for Enzyme Activity Modulation

Biochemical assays are essential for understanding how this compound and its derivatives interact with and modulate the activity of specific enzymes. These assays are often fluorescence-based, providing high sensitivity and suitability for high-throughput screening. They are used to determine enzyme kinetics and to identify compounds that can inhibit or activate enzyme function. For example, the modulation of enzymes involved in flavonoid biosynthesis or those targeted by flavonoids for therapeutic effect can be precisely measured.

Spectroscopic and Spectrometric Techniques for Characterization and Interaction Studies (e.g., NMR, HPTLC)

A variety of spectroscopic and spectrometric techniques are employed for the structural characterization of fluorinated flavonoids and to study their interactions with biological molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of these compounds. High-Performance Thin-Layer Chromatography (HPTLC), often coupled with mass spectrometry (MS), is used for the identification and quantification of flavonoids in complex mixtures. These techniques are crucial for confirming the identity and purity of synthesized compounds and for studying their binding to proteins and other cellular targets.

Zebrafish Model Organism for Bioactivity and SAR Evaluation

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for evaluating the bioactivity and structure-activity relationships (SAR) of flavonoids. Its genetic homology with humans, rapid development, and transparent embryos make it an efficient tool for screening compounds. Zebrafish models are used to assess a range of biological activities, including antioxidant potential and neuroactive effects. For instance, the larval chemomotor response (LCR) bioassay in zebrafish can be used to evaluate the neurobehavioral effects of different flavonoids. This model provides a bridge between in vitro assays and more complex mammalian models, facilitating the rapid evaluation of new flavonoid derivatives.

Compound Names Mentioned

Ex Vivo/In Vitro Studies Utilizing Animal Tissue Models for Enzyme Induction

Research into the enzyme induction potential of fluorinated flavones has utilized in vitro models derived from animal tissues to assess their effects on key drug-metabolizing enzymes. A notable example involves the investigation of 5-methoxy-4'-fluoroflavone, an analog of this compound, to determine its influence on liver microsomal enzymes, which are crucial for the metabolism of a wide range of xenobiotics.

In these studies, liver microsomes are isolated from animal models, typically rats, to create a concentrated and functional preparation of phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. These ex vivo preparations serve as a critical tool for screening compounds for their potential to induce or inhibit enzyme activity.

One specific study aimed to identify gastroprotective flavones with minimal effects on drug-metabolizing enzymes. nih.gov To evaluate the potential for liver enzyme induction, researchers examined the effect of 5-methoxy-4'-fluoroflavone on liver microsomal cytochrome P450 concentration and 7-ethoxyresorufin (B15458) O-dealkylase (EROD) activity, a specific marker for CYP1A enzyme activity. nih.gov The experiments were conducted using liver microsomes obtained from male Sprague-Dawley rats. The compound's effects were compared against a control group and a group treated with beta-naphthoflavone, a known potent inducer of CYP1A enzymes. nih.gov

The findings revealed that 5-methoxy-4'-fluoroflavone caused only minimal alterations to the total cytochrome P450 concentration in the rat liver microsomes. nih.gov Furthermore, when assessing the specific induction of CYP1A, the compound was found to be a considerably less potent inducer of EROD activity compared to beta-naphthoflavone. nih.gov These results indicate that the specific substitution pattern of 5-methoxy-4'-fluoroflavone confers gastroprotective benefits without significantly inducing major drug-metabolizing enzymes, a desirable characteristic for therapeutic candidates. nih.gov

The table below summarizes the key findings from this representative in vitro study on animal tissue.

| Compound | Animal Model | Tissue Model | Enzyme Assessed | Key Finding |

| 5-methoxy-4'-fluoroflavone | Sprague-Dawley Rat | Liver Microsomes | Cytochrome P450 | Minimal change in concentration. nih.gov |

| 5-methoxy-4'-fluoroflavone | Sprague-Dawley Rat | Liver Microsomes | CYP1A (EROD activity) | Significantly less potent inducer than beta-naphthoflavone. nih.gov |

Future Directions and Advanced Research Perspectives

Addressing Challenges in Structural Optimization and Compound Development

The development of 5-fluoroflavone and its derivatives is not without its challenges. While the introduction of a fluorine atom can favorably alter a molecule's properties, it also presents specific hurdles in structural optimization and compound development that must be systematically addressed.

One of the primary challenges lies in balancing lipophilicity and aqueous solubility. Fluorination typically increases the lipophilicity of a compound, which can enhance its ability to cross cellular membranes. However, this often comes at the cost of reduced aqueous solubility, potentially limiting bioavailability and formulation options. Future optimization efforts must focus on modifying the this compound structure to achieve an optimal balance, possibly through the introduction of hydrophilic functional groups at other positions on the flavone (B191248) core, without compromising its desired biological activity.

| Challenge | Implication for this compound Development | Potential Optimization Strategy |

| Lipophilicity-Solubility Balance | Increased lipophilicity may lead to poor aqueous solubility, affecting bioavailability. | Introduction of polar functional groups (e.g., hydroxyl, carboxyl) at other positions of the flavone scaffold. |

| Cytotoxicity | Fluorination can non-selectively increase cytotoxicity to both target and non-target cells. | Synthesis of derivatives with varied substitution patterns to identify structures with higher selectivity and lower off-target toxicity. |

| Metabolic Stability | While often enhanced by fluorine, the metabolic fate of this compound is not fully characterized. | In-depth metabolic profiling to identify potential metabolites and guide the design of more stable analogues. |

Elucidation of Undefined Molecular Mechanisms of Action

While flavonoids as a class are known to exert their biological effects through various mechanisms, the specific molecular pathways modulated by this compound remain largely undefined. Elucidating these mechanisms is a critical step in its development as a targeted research compound.

Flavonoids are generally recognized for their antioxidant properties and their ability to inhibit a wide range of enzymes, including protein kinases, which are crucial in cellular signaling pathways. They can also interact with various cellular receptors. However, it is the unique electronic properties conferred by the fluorine atom at the 5-position that are expected to result in a distinct pharmacological profile for this compound compared to its non-fluorinated counterpart.

Future research must move beyond general assumptions and employ modern techniques to identify the specific molecular targets of this compound. Computational approaches, such as molecular docking, can screen for potential protein targets. For example, recent in silico studies on other fluoro flavone analogues have explored their potential to inhibit targets like Aurora Kinase B, a protein involved in cell division and a target in cancer research. These computational predictions must then be validated through in vitro biochemical and biophysical assays. Techniques like thermal shift assays, surface plasmon resonance, and cellular target engagement assays can confirm direct binding and provide quantitative data on the interaction between this compound and its putative targets.

| Research Approach | Objective | Potential Outcome for this compound |

| Computational Modeling | Predict potential protein binding partners. | Identification of candidate targets (e.g., kinases, receptors) for experimental validation. |

| Biochemical Assays | Validate direct binding and measure the inhibitory activity against specific enzymes. | Confirmation of enzymatic inhibition and determination of potency (e.g., IC₅₀ values). |

| Cell-Based Pathway Analysis | Determine the effect of the compound on specific signaling pathways within the cell. | Understanding of the functional consequences of target engagement and its downstream effects. |

| Proteomics & Transcriptomics | Unbiased screening for changes in protein and gene expression following treatment. | Comprehensive view of the cellular response and identification of novel or unexpected pathways. |

Exploration of Synergistic Effects of this compound with Other Research Compounds

A growing area of interest in pharmacology is the use of combination therapies to achieve synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects. The potential of this compound to act synergistically with other research compounds is a promising avenue for future investigation.

Studies involving other fluorinated flavonoids have demonstrated synergistic interactions, for example, with certain antibiotics to overcome bacterial resistance. Furthermore, various non-fluorinated flavonoids have been shown to work in synergy with each other or with chemotherapeutic agents. These precedents suggest that this compound could also exhibit similar synergistic properties.

Future research should systematically explore the synergistic potential of this compound in various contexts. For instance, in cancer research, it could be combined with established cytotoxic drugs or targeted therapies to potentially enhance efficacy or overcome resistance mechanisms. In the context of neuroprotection, combining this compound with other neuroprotective agents could offer a multi-pronged approach to mitigating neuronal damage. The "checkerboard" assay is a standard in vitro method to screen for synergy, and promising combinations can then be further investigated in more complex models to understand the underlying molecular basis of the synergistic interaction.

| Research Area | Potential Combination Partner | Rationale for Synergy |

| Oncology | Standard chemotherapeutic agents | This compound may inhibit drug efflux pumps or sensitize cancer cells to the primary agent. |

| Infectious Disease | Antibiotics | Fluorinated flavonoids have been shown to enhance the activity of antibiotics against resistant bacteria. |

| Neuroprotection | Other antioxidant or anti-inflammatory compounds | Targeting multiple pathways involved in neurodegeneration could provide a more robust protective effect. |

Development of Advanced In Vitro and Ex Vivo Models for Preclinical Evaluation

The preclinical evaluation of research compounds has traditionally relied on two-dimensional (2D) cell cultures, which often fail to recapitulate the complexity of a living organism. To obtain more physiologically relevant data for this compound, it is imperative to adopt advanced in vitro and ex vivo models.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant improvement over 2D monolayers. These models better mimic the cell-cell and cell-matrix interactions found in native tissues, providing a more accurate context for assessing the efficacy and toxicity of a compound. For example, patient-derived cancer organoids could be used to test the anticancer activity of this compound in a model that reflects the heterogeneity of human tumors. youtube.comyoutube.com

Microfluidic "organ-on-a-chip" technology represents another leap forward, allowing for the creation of dynamic microenvironments that can simulate the function of human organs. nih.gov These systems can be used to study the pharmacokinetics and pharmacodynamics of this compound in a more realistic setting.

Ex vivo models, which utilize fresh tissue slices, maintain the native architecture and cellular diversity of the organ. For instance, cerebellar slices have been used to study the neuroprotective effects of other flavonoids. nih.gov This approach could be invaluable for evaluating the potential neuroprotective properties of this compound in a complex, intact neural circuit. The adoption of these advanced models will be crucial for generating robust and predictive preclinical data to guide the future development of this compound.

| Model Type | Description | Application for this compound Evaluation |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue micro-architecture. youtube.com | Assessing anticancer efficacy in tumor models that replicate in vivo conditions; evaluating tissue-specific toxicity. |

| Organ-on-a-Chip | Microfluidic devices containing living cells in a continuously perfused microenvironment. nih.gov | Studying pharmacokinetics, metabolism, and organ-specific effects in a dynamic system. |

| Ex Vivo Tissue Slices | Viable slices of fresh tissue cultured in vitro, preserving the native cellular environment. nih.gov | Evaluating neuroprotective or other biological activities in the context of intact tissue architecture. |

Q & A

Q. How can meta-analysis be applied to consolidate fragmented data on this compound’s pharmacokinetic properties?

- Methodological Answer : Extract data from Scopus-indexed studies (2015–2023) using PRISMA guidelines. Use random-effects models to pool parameters (e.g., Cmax, AUC). Assess bias via funnel plots and I² statistics. Stratify by administration route (oral vs. IV) to resolve inconsistencies .

Key Considerations for Researchers

- Experimental Reproducibility : Always include stepwise protocols and raw data in supplementary materials, referencing journal guidelines for compound characterization .

- Ethical Compliance : For in vivo studies, obtain institutional approvals and adhere to ARRIVE 2.0 guidelines for reporting .

- Data Contradictions : Use frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses and mitigate conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.